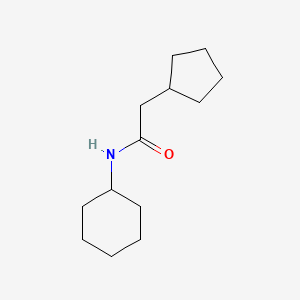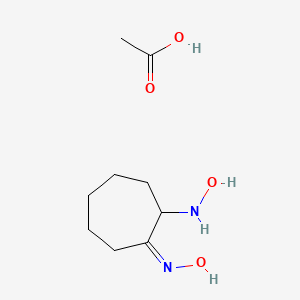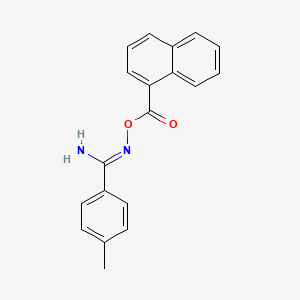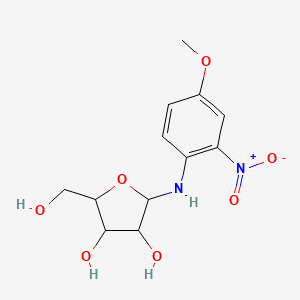![molecular formula C20H10Cl4N2O2 B5914825 2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol CAS No. 5790-03-4](/img/structure/B5914825.png)
2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol
Descripción general
Descripción
2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. For example, it has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cellular signaling and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. It has also been found to exhibit antioxidant and anti-inflammatory activities by reducing the production of reactive oxygen species and inflammatory cytokines. Moreover, it has been found to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol has several advantages and limitations for laboratory experiments. One of the advantages is that it exhibits a broad spectrum of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its biological activities. Another limitation is that it may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol. One of the directions is to elucidate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo. Moreover, it can be studied for its potential use in combination therapies with other drugs. Additionally, its potential use as a diagnostic tool or as a biosensor can be explored.
Métodos De Síntesis
The synthesis of 2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol can be achieved using different methods. One of the methods involves the reaction of 2,4-dichlorophenol and 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde in the presence of a base. The resulting compound is then treated with formaldehyde and hydrogen chloride to obtain the target compound. Another method involves the reaction of 2,4-dichlorophenol and 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde in the presence of a catalyst and a reducing agent. The resulting compound is then treated with formaldehyde and hydrochloric acid to obtain the target compound.
Aplicaciones Científicas De Investigación
2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as an anticancer agent and as an inhibitor of protein tyrosine phosphatases. Moreover, it has been found to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2,4-dichloro-6-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl4N2O2/c21-12-5-11(19(27)16(24)7-12)9-25-13-2-4-18-17(8-13)26-20(28-18)10-1-3-14(22)15(23)6-10/h1-9,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHBSQKYEBKILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973491 | |
| Record name | 2,4-Dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}methylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-5-(3,5-dichlorosalicylideneamino)benzoxazole | |
CAS RN |
5790-03-4 | |
| Record name | 2,4-Dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}methylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)






![{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)